6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
Furbenicillin is a broad-spectrum semisynthetic penicillin with strong antibacterial activity against Gram-negative bacteria, such as Hemophilus influenza, Pseudomonas aeruginosa, and Escherichia coli . Initially synthesized by Bristol-Myers in 1969, it is used clinically to treat respiratory, urinary, and intestinal tract infections caused by these bacteria .
Preparation Methods
Furbenicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving the use of high-purity reagents and stringent reaction conditions to minimize impurities .
Chemical Reactions Analysis
Furbenicillin undergoes various chemical reactions, including:
Oxidation: Furbenicillin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in furbenicillin, potentially altering its antibacterial activity.
Substitution: Furbenicillin can undergo substitution reactions, particularly at the furan ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Furbenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Furbenicillin is employed in microbiological research to study the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Mechanism of Action
Furbenicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall . By binding to PBPs, furbenicillin inhibits the transpeptidase reaction, disrupting the formation of cross-links between peptidoglycan chains. This weakens the bacterial cell wall, leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Furbenicillin is often compared with other ureido penicillins, such as carbenicillin and mezlocillin. While furbenicillin shows higher inhibitory and bactericidal activity against Pseudomonas aeruginosa compared to carbenicillin, it has lower activity against Providencia . Furbenicillin is also more stable against certain β-lactamases, making it a valuable option for treating infections caused by β-lactamase-producing bacteria .
Similar Compounds
Carbenicillin: Another ureido penicillin with broad-spectrum activity but less effective against Pseudomonas aeruginosa compared to furbenicillin.
Mezlocillin: Similar to furbenicillin in its mechanism of action but differs in its spectrum of activity and stability against β-lactamases.
Furbenicillin’s unique combination of stability and broad-spectrum activity makes it a significant compound in the field of antibiotics.
Properties
Molecular Formula |
C22H22N4O7S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
6-[[2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32) |
InChI Key |
AWBJVSUGLZFBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
Origin of Product |
United States |
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